N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide
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Overview
Description
N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide is an organic tricyclic compound.
Scientific Research Applications
Electrochemical Analysis
N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide and similar compounds have been used in electrochemical analysis. For instance, a modified Pt microelectrode with a nickel(II) polytetramethyldibenzo[b,i]tetraaza[14]annulene was created for determining sulfur dioxide in wastewater, demonstrating good accuracy and sensitivity (Li, Tu, Cai, Xian, & Jin, 2001).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of compounds similar to this compound have been extensively studied. For example, the structure of the four-coordinate complex Ni(C22H22N4) containing the tetramethyldibenzotetraaza[14] annulene ligand was determined using X-ray diffraction (Wang, Peng, Lee, Chuang, Tang, & Wang, 1982).
Synthetic Chemistry Applications
These compounds are also used in synthetic chemistry. For instance, they have been employed as reagents in the mild bromination of unreactive aromatic compounds at room temperature under solvent-free conditions (Ghorbani‐Vaghei, Shahbazi, & Veisi, 2012).
Ligand Chemistry
Compounds similar to this compound are used as ligands in metal chemistry. Dibenzotetraaza[14]annulenes, related to porphyrins, have distinct characteristics making them interesting ligands for transition and main group metal chemistry (Mountford, 1998).
Corrosion Inhibition
These compounds have been explored for their corrosion inhibitive behavior on metals in acidic solutions. For example, dibenzo[1,4,8,11]tetraaza[14]annulene nickel was studied for its inhibitive effect on mild steel in hydrochloric acid, acting mainly as a mixed-type inhibitor (Zhao, Zhong, Hunag, Niu, & Zhang, 2008).
Properties
Molecular Formula |
C19H22N2O5S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-N,5-N,14-N,14-N-tetramethyl-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5,14-disulfonamide |
InChI |
InChI=1S/C19H22N2O5S2/c1-20(2)27(23,24)15-9-7-13-5-6-14-8-10-16(28(25,26)21(3)4)12-18(14)19(22)17(13)11-15/h7-12H,5-6H2,1-4H3 |
InChI Key |
QRGBTGFJMBDLSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCC3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)C)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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